Pentamethylbenzene

Catalog No.
S593060
CAS No.
700-12-9
M.F
C11H16
M. Wt
148.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentamethylbenzene

CAS Number

700-12-9

Product Name

Pentamethylbenzene

IUPAC Name

1,2,3,4,5-pentamethylbenzene

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

InChI

InChI=1S/C11H16/c1-7-6-8(2)10(4)11(5)9(7)3/h6H,1-5H3

InChI Key

BEZDDPMMPIDMGJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)C)C)C

Solubility

1.05e-04 M

Synonyms

pentamethylbenzene, pentamethylenebenzene

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)C

Precursor for Organic Synthesis

One primary application of pentamethylbenzene is as a starting material for the synthesis of other organic compounds.

  • Nitrated Derivatives: Researchers have used pentamethylbenzene to prepare a mixture of nitropentamethylbenzene and 2,3,4,5-tetramethylbenzyl nitrate [1]. These nitrated derivatives can be further manipulated to create other functionalized molecules.

Source

[1] Pentamethylbenzene 98 700-12-9 - Sigma-Aldrich

Historical Use in Fuel Production

Source

[2] Pentamethylbenzene, 99%, Thermo Scientific Chemicals | Fisher Scientific

Pentamethylbenzene is an organic compound with the chemical formula C₁₁H₁₆, characterized as a colorless solid with a sweet odor. It belongs to the class of aromatic hydrocarbons and is known for its unique structure, which consists of a benzene ring with five methyl groups attached at the 1,2,3,4, and 5 positions. This arrangement contributes to its electron-rich nature, making it reactive in various chemical processes, particularly electrophilic substitutions. Pentamethylbenzene is also recognized for its relatively low oxidation potential, with an electrode potential (E₁/₂) of approximately 1.95 V versus the normal hydrogen electrode .

  • Flammability: Organic compounds like pentamethylbenzene are generally flammable. Proper handling and storage are crucial to avoid fire hazards.
  • Skin and Eye Irritation: Aromatic hydrocarbons can irritate the skin and eyes upon contact. Appropriate personal protective equipment should be worn during handling.
  • Inhalation Hazards: Inhalation of concentrated vapors may cause respiratory irritation. It is recommended to work in a well-ventilated area.

  • Friedel-Crafts Reactions: It can undergo Friedel-Crafts alkylation and acylation reactions. For instance, when reacted with oxalyl chloride in the presence of aluminum chloride, it yields pentamethylbenzoic acid and hexamethylbenzene as significant products .
  • Electrophilic Substitution: Due to its electron-rich nature, pentamethylbenzene readily engages in electrophilic substitution reactions. It acts as a scavenger for carbocations, facilitating various chemical transformations .
  • Oxidation Reactions: The compound reacts slowly with singlet oxygen, leading to oxidative degradation products .

Pentamethylbenzene can be synthesized through several methods:

  • Friedel-Crafts Methylation: It is often produced as a minor product during the Friedel-Crafts methylation of xylene to durene (1,2,4,5-tetramethylbenzene) .
  • Alkylation of Durene: Alkylation of durene or direct alkylation of phenol can also lead to the formation of pentamethylbenzene .
  • Deprotection Reactions: In synthetic organic chemistry, pentamethylbenzene has been utilized as a non-Lewis-basic cation scavenger during various deprotection reactions .

Pentamethylbenzene finds applications in several areas:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and can be used as a starting material for producing hexamethylbenzene .
  • Scavenger in Organic Chemistry: Due to its ability to trap carbocations, it is employed as a cation scavenger in various organic syntheses .
  • Research

Interaction studies involving pentamethylbenzene primarily focus on its role as a nucleophile and its ability to engage in electrophilic reactions. The compound's reactivity with different electrophiles has been documented, showcasing its utility in synthetic organic chemistry. Additionally, its interactions with singlet oxygen highlight its potential pathways for oxidative degradation .

Pentamethylbenzene shares structural similarities with several other aromatic hydrocarbons. Here are some notable comparisons:

Compound NameFormulaUnique Features
DureneC₁₀H₁₄Contains four methyl groups; more stable than pentamethylbenzene.
HexamethylbenzeneC₁₂H₁₈Has six methyl groups; more sterically hindered and less reactive.
1,2-DimethylbenzeneC₈H₁₀Only two methyl groups; less electron-rich than pentamethylbenzene.
1-Methyl-naphthaleneC₁₁H₈Contains a fused ring system; different reactivity patterns due to structure.

Pentamethylbenzene stands out due to its five methyl substituents on a single benzene ring, which significantly enhances its electron density and influences its reactivity compared to these similar compounds. Its unique structural configuration allows it to act effectively as a cation scavenger and participate in diverse

XLogP3

4.6

Boiling Point

232.0 °C

LogP

4.56 (LogP)

Melting Point

54.5 °C

UNII

H6JLD3AI98

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (93.62%): Flammable solid [Danger Flammable solids];
H315 (91.49%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.49%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (89.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.03 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

700-12-9

Wikipedia

Pentamethylbenzene

General Manufacturing Information

Benzene, 1,2,3,4,5-pentamethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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